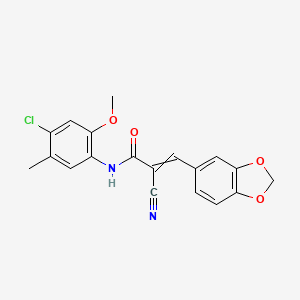

3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide

Beschreibung

3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a synthetic small molecule characterized by a benzodioxol ring, a cyano-substituted propenamide backbone, and a substituted aromatic amide group. The cyano group at the α,β-unsaturated carbonyl position enhances electrophilicity, which may influence reactivity in biological systems. The 4-chloro-2-methoxy-5-methylphenyl substituent introduces steric and electronic effects that modulate solubility and target binding .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c1-11-5-15(17(24-2)8-14(11)20)22-19(23)13(9-21)6-12-3-4-16-18(7-12)26-10-25-16/h3-8H,10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWSTZVGLXIEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a derivative of benzodioxole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer and antimicrobial agent, along with its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzodioxole moiety, which is significant for its biological activity. The presence of the chloro and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds related to benzodioxole exhibit promising anticancer properties. In a study evaluating various benzodioxole derivatives, it was found that certain derivatives significantly reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, suggesting a potential mechanism for anticancer effects .

Key Findings:

- Compound 2a showed potent anticancer activity with an IC50 value comparable to doxorubicin, indicating strong cytotoxicity against Hep3B cells.

- Cell Cycle Arrest: Compound 2a induced cell cycle arrest in the G2-M phase, which is crucial for inhibiting tumor growth.

| Compound | IC50 (µM) | Cell Cycle Phase Arrest |

|---|---|---|

| 2a | 7.4 | G2-M |

| Doxorubicin | 8.07 | G2-M |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific data on its efficacy remains limited.

Mechanism of Action:

The proposed mechanisms for the anticancer and antimicrobial activities include:

- Reactive Intermediate Formation: The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

- Enzyme Interaction: The benzodioxole moiety could interact with specific enzymes or receptors critical for cancer cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and evaluation of benzodioxole derivatives, including our compound of interest. The study highlighted the correlation between structural modifications and biological activity. For instance:

- Synthesis Method: The synthesis involved multi-step organic reactions, including nitration and coupling reactions under controlled conditions.

- Biological Evaluation: The synthesized compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-Methoxybenzoyl)-4-Phenylthiazol-2-yl) Cyclopropanecarboxamide (Compound 32)

- Structure: Shares the benzodioxol ring but replaces the cyano-propenamide group with a cyclopropanecarboxamide linked to a thiazole ring.

- Synthesis : Prepared via coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazol-2-amine derivative, yielding a brown solid (38% yield) .

- Key Differences : The thiazole heterocycle and cyclopropane group may enhance rigidity and π-π stacking compared to the linear propenamide chain in the target compound.

(b) 2-(Benzo[d][1,3]Dioxol-5-yloxy)-N-(5-Benzoyl-4-Phenylthiazol-2-yl)-2-Methylpropanamide

- Structure : Features a benzodioxol ether-linked propanamide instead of a direct benzodioxol-propenamide bond.

- Synthesis: Synthesized via hydrolysis of ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoate followed by HATU-mediated coupling with a thiazol-2-amine derivative (>95% purity after HPLC) .

Analogues with Cyano-Substituted Backbones

(a) (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-Cyano-N,N-Diethylprop-2-Enamide

- Structure: Matches the benzodioxol and cyano-propenamide backbone but substitutes the aryl amide with a diethylamide group.

- Key Differences : The diethylamide group increases lipophilicity (logP) compared to the chloro-methoxy-methylphenyl group in the target compound, which may affect blood-brain barrier penetration .

(b) 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-Cyanoprop-2-Enamide

- Structure: Shares the same aryl amide substituent and cyano-propenamide backbone but replaces benzodioxol with a bromo-hydroxy-methoxyphenyl group.

- Key Differences : The bromine atom introduces steric bulk, while the hydroxyl group may enhance hydrogen-bonding capacity, altering target affinity .

Functional Implications

- Solubility : The chloro-methoxy-methylphenyl group in the target compound likely reduces aqueous solubility compared to diethylamide or hydroxyl-containing analogues .

- Biological Targets: While specific activity data are unavailable, the benzodioxol and cyano motifs are associated with kinase and protease inhibition in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.